

Application Notes: Ret-IN-16 Cellular Assay Protocol

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Compound of Interest

Compound Name: Ret-IN-16

Cat. No.: B12415943

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Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase essential for the normal development of several tissues, including the nervous and urogenital systems[1][2]. Aberrant RET activation, through point mutations or chromosomal rearrangements, leads to the formation of constitutively active kinases that drive oncogenic signaling in various cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma[3][4]. These alterations promote cancer cell proliferation, growth, and survival by activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways[3][5]. Consequently, RET has emerged as a critical therapeutic target.

Ret-IN-16 is a potent and selective inhibitor of RET kinase. It demonstrates significant activity against wild-type RET, various activating mutations (e.g., M918T, V804L/M), and common RET fusion proteins (e.g., CCDC6-RET, KIF5B-RET)[6]. These application notes provide detailed protocols for evaluating the cellular activity of **Ret-IN-16**, focusing on cell proliferation and target engagement (RET phosphorylation).

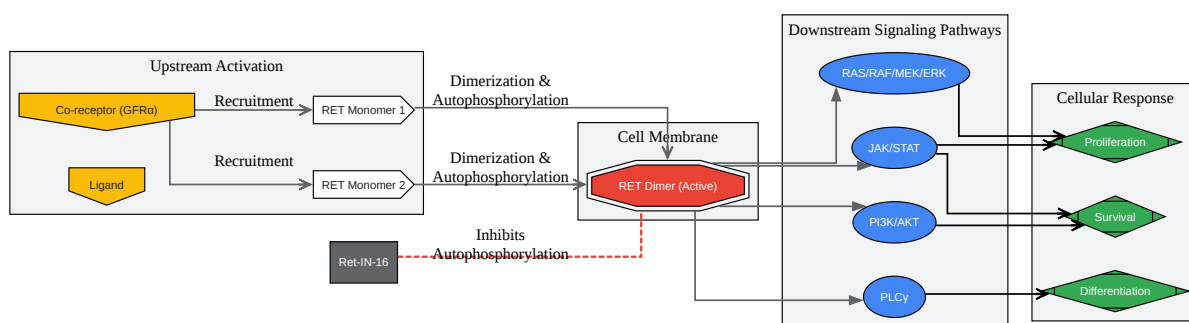
Data Presentation: Inhibitory Activity of Ret-IN-16

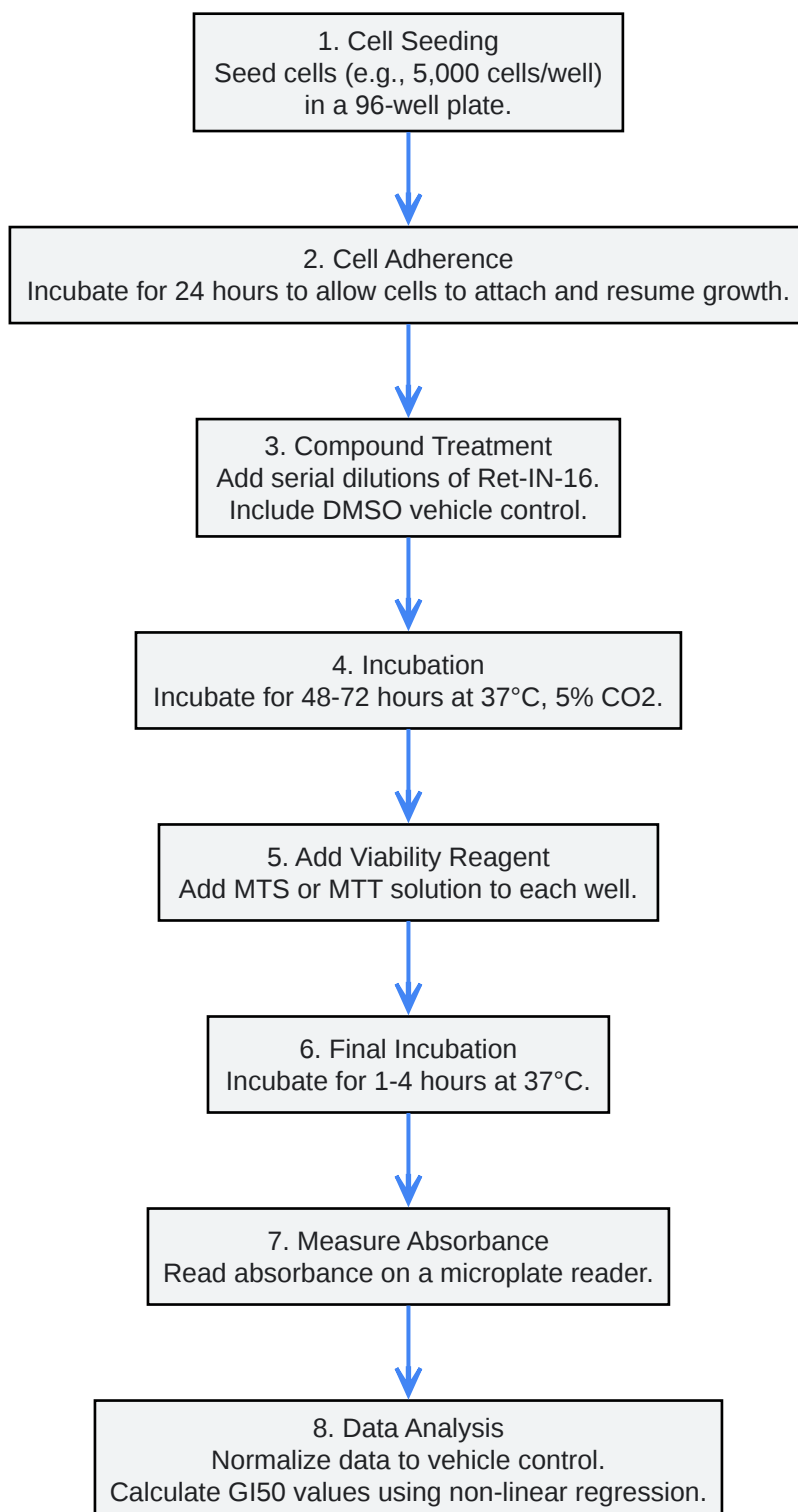
The inhibitory potency of **Ret-IN-16** has been quantified against various RET kinase variants and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

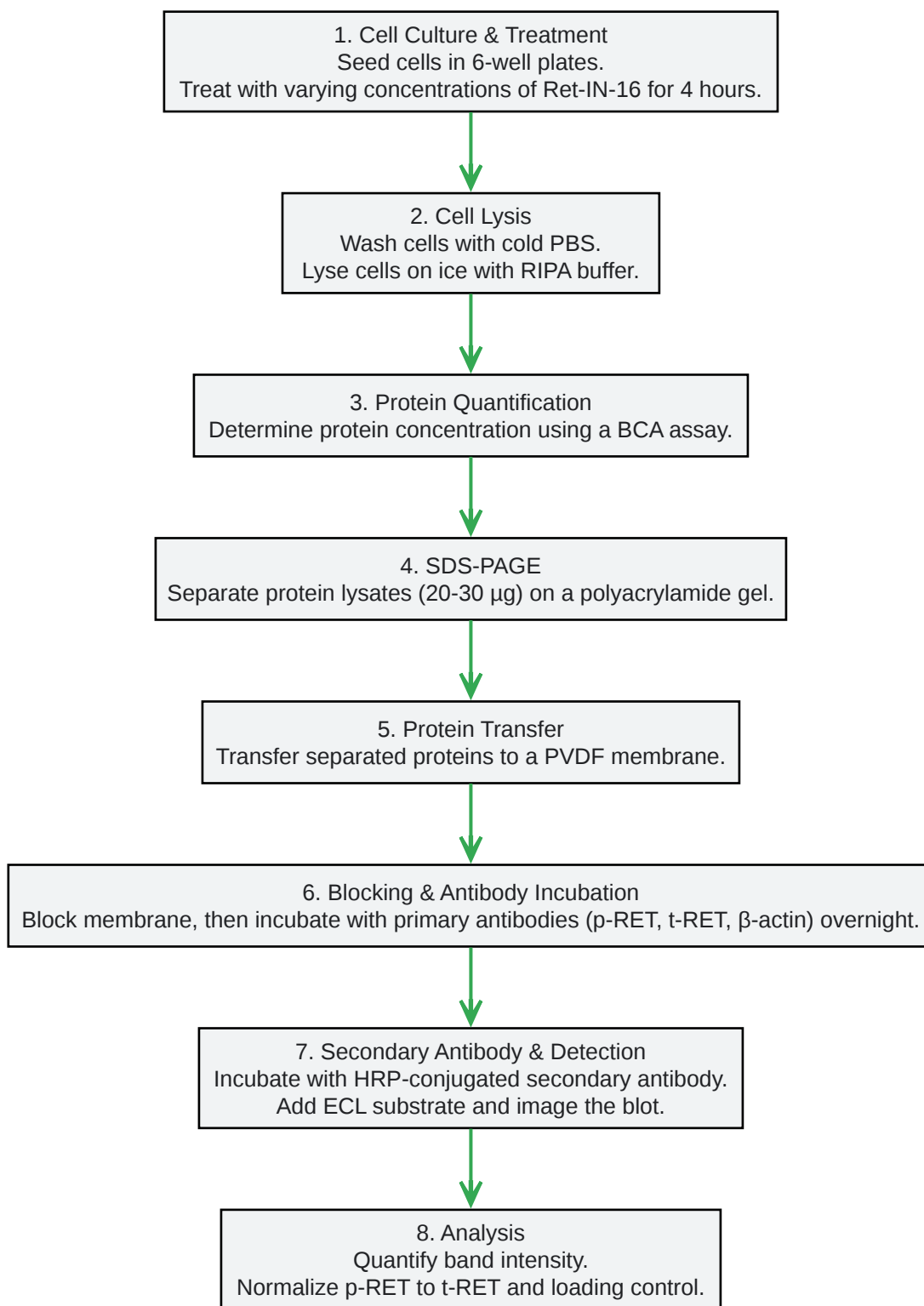
Target/Cell Line	Assay Type	IC50 / GI50 (nM)
RET (Wild-Type)	Kinase Assay	3.98[6]
RET (M918T)	Kinase Assay	8.42[6]
RET (V804L)	Kinase Assay	15.05[6]
RET (V804M)	Kinase Assay	7.86[6]
RET-CCDC6	Kinase Assay	5.43[6]
RET-KIF5B	Kinase Assay	8.86[6]
CCDC6-RET-Ba/F3 Cells	Proliferation Assay	9[6]
KIF5B-RET-Ba/F3 Cells	Proliferation Assay	17[6]

RET Signaling Pathway and Inhibition

Constitutive activation of the RET receptor tyrosine kinase, through mutations or fusions, leads to ligand-independent dimerization, autophosphorylation, and subsequent activation of multiple downstream pro-survival and proliferative signaling pathways. **Ret-IN-16** exerts its anti-cancer effects by binding to the ATP-binding pocket of the RET kinase domain, preventing autophosphorylation and the downstream signaling cascade.







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References

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